N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine
Description
Properties
CAS No. |
114119-25-4 |
|---|---|
Molecular Formula |
C11H16NO7P |
Molecular Weight |
305.22 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-methoxyphenyl)methyl-(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C11H16NO7P/c1-19-9-2-3-10(13)8(4-9)5-12(6-11(14)15)7-20(16,17)18/h2-4,13H,5-7H2,1H3,(H,14,15)(H2,16,17,18) |
InChI Key |
GKKCIZWUSXVTLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN(CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound’s structure (C₁₁H₁₆NO₇P, MW 305.22) features:
- A glycine backbone (NH₂CH₂COOH) with both nitrogen substituents modified.
- A phosphonomethyl group (–CH₂PO₃H₂), introduced via phosphorylation.
- A (2-hydroxy-5-methoxyphenyl)methyl group (–CH₂C₆H₃(OH)(OCH₃)), derived from aromatic aldehydes.
Key challenges include:
Strategic Pathways for Synthesis
Sequential Alkylation-Phosphorylation Approach
This two-step method involves first introducing the aromatic substituent, followed by phosphonomethylation.
Step 1: Synthesis of N-[(2-Hydroxy-5-methoxyphenyl)methyl]glycine
Reagents :
- Glycine
- 2-Hydroxy-5-methoxybenzaldehyde
- Reducing agent (e.g., NaBH₃CN)
Mechanism : Reductive amination between glycine’s primary amine and the aldehyde forms the N-arylalkyl intermediate.
Conditions :
Example Protocol :
- Dissolve glycine (1.0 equiv) and 2-hydroxy-5-methoxybenzaldehyde (1.1 equiv) in methanol.
- Add NaBH₃CN (1.2 equiv) gradually at 25°C.
- Stir for 12 hours, then acidify with HCl to precipitate the product.
Yield : ~70–80% (estimated based on analogous reductive aminations).
Step 2: Phosphonomethylation of the Aromatic Intermediate
Reagents :
- N-[(2-Hydroxy-5-methoxyphenyl)methyl]glycine
- Paraformaldehyde (source of CH₂O)
- Dialkyl phosphite (e.g., diethyl phosphite)
- Tertiary amine catalyst (e.g., triethylamine)
Mechanism :
- Formaldehyde reacts with the secondary amine to form a hydroxymethyl intermediate.
- Dialkyl phosphite undergoes nucleophilic attack, yielding a phosphonomethylated product.
Conditions :
- Solvent: Anhydrous methanol or ethanol.
- Temperature: 60°C (reflux).
- Catalyst: Triethylamine (1.0 equiv).
Example Protocol :
One-Pot Tandem Reaction
A more advanced route combines alkylation and phosphorylation in a single pot, leveraging optimized catalysts.
Reagents :
- Glycine
- 2-Hydroxy-5-methoxybenzaldehyde
- Paraformaldehyde
- Dimethyl phosphite
- Potassium acetate buffer
Mechanism : Concurrent reductive amination and phosphonomethylation under controlled pH.
Conditions :
Example Protocol :
- Combine glycine, aldehydes, paraformaldehyde, and dimethyl phosphite in methanol-THF.
- Add potassium acetate (2.0 equiv) and heat at 60°C for 3 hours.
- Acidify with HCl and isolate via crystallization.
Yield : ~60–70% (lower due to competing side reactions).
Critical Reaction Parameters
Solvent Systems
Catalysts and Additives
Byproduct Formation and Mitigation
Common byproducts include:
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imine intermediate may produce an amine.
Scientific Research Applications
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions, while the phosphonomethyl group can form strong ionic interactions with positively charged residues in proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
*Hypothetical formula based on structural analysis.
Herbicidal Activity and Mode of Action
- Glyphosate: Inhibits 5-enolpyruvyl-shikimate-3-phosphate synthase (EPSPS), disrupting aromatic amino acid synthesis in plants. Broad-spectrum, systemic action with slow translocation .
- Glyphosate salts (e.g., isopropylammonium, potassium) : Enhanced solubility and foliar absorption compared to pure glyphosate .
- Target compound : The aromatic substituent may alter translocation or binding to EPSPS. Reduced water solubility compared to glyphosate salts is possible due to the hydrophobic benzyl group.
Environmental and Toxicological Profiles
- Glyphosate: Classified as a "probable carcinogen" by IARC (2015) but deemed safe by WHO/FAO (2016). Toxic to aquatic life and mucous membranes .
- Glyphosate-trimesium (trimethylsulfonium salt) : Higher acute toxicity (rat oral LD₅₀ = 815 mg/kg) compared to glyphosate .
- Target compound: The methoxy and hydroxy groups may influence degradation pathways. If less persistent than glyphosate, it could reduce environmental accumulation.
Degradation and Decontamination
- Glyphosate : Degrades via alkaline hydrolysis or oxidation with hydrogen peroxide, with optimal decomposition at pH 10.5–11.5 .
- Target compound : The benzyl group may introduce steric hindrance, slowing nucleophilic attack during hydrolysis. Micellar catalysis or activators (e.g., boric acid) might be required for efficient degradation .
Biological Activity
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine, commonly referred to as a derivative of phosphonomethylglycine, is a compound of significant interest due to its biological activity, particularly in herbicidal applications. This article explores the biological mechanisms, efficacy, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNOP
- CAS Number : 114119-25-4
The structure features a phosphonomethyl group, which is crucial for its biological activity, particularly its herbicidal properties. The presence of the methoxy and hydroxyl groups contributes to its interaction with biological systems.
This compound acts primarily as an herbicide by inhibiting specific enzymatic pathways in plants. Its mechanism can be summarized as follows:
- Inhibition of Amino Acid Synthesis : The compound interferes with the synthesis of essential amino acids in plants, leading to growth inhibition and eventual plant death.
- Disruption of Metabolic Pathways : It targets metabolic pathways critical for plant survival, such as the shikimic acid pathway, which is vital for the production of aromatic amino acids.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent biological activity against various plant species. Below is a summary of key findings from studies evaluating its herbicidal efficacy:
Case Studies
- Field Trials : In a series of field trials conducted across various agricultural settings, this compound demonstrated effective control over resistant weed species that were previously difficult to manage with conventional herbicides.
- Laboratory Studies : Laboratory assays indicated that the compound exhibited a strong dose-dependent response in inhibiting seed germination and root elongation in target weed species, confirming its potential as a selective herbicide.
Safety and Environmental Impact
While the herbicidal properties are beneficial for agricultural applications, safety assessments indicate that this compound poses risks to non-target organisms:
- Aquatic Toxicity : Studies have shown that this compound can be toxic to aquatic life, necessitating careful application practices to minimize environmental impact .
- Endocrine Disruption Potential : There are concerns regarding its potential role as an endocrine disruptor, warranting further research into its long-term effects on ecosystems .
Q & A
Q. What is the toxicological profile of N-(phosphonomethyl)glycine, and how do conflicting studies inform its risk assessment?
Methodological Answer: Toxicological evaluations rely on in vitro assays, epidemiological data, and regulatory reviews. The International Agency for Research on Cancer (IARC) classified N-(phosphonomethyl)glycine as a "probable carcinogen" based on lymphohematopoietic cancer risks in occupational exposure studies . However, the WHO/FAO 2016 report found no direct oncogenic link in general populations, highlighting discrepancies in exposure thresholds and study designs . Researchers must validate findings using standardized cytotoxicity assays (e.g., Ames test) and longitudinal epidemiological models to resolve contradictions .
Q. What are the optimal pH and reagent conditions for decomposing N-(phosphonomethyl)glycine via alkaline hydrolysis?
Methodological Answer: Alkaline hydrolysis is pH-dependent. Kinetic studies show negligible degradation at pH 8–13 without activators, but decomposition accelerates at pH 10.5 ([OH⁻] = 0.3 mmol/L) with hydrogen peroxide (0.2 mol/L) as the oxidant. Triple-replicate HPLC analysis (Zorbax® SB-CN column, PDA detection) confirmed stability (RSD ≤ 0.39%) under these conditions . For reproducibility, maintain [H₂O₂] at 0.2 mol/L and monitor via peak area quantification (λ = 210 nm) .
Q. How can researchers track N-(phosphonomethyl)glycine degradation kinetics in micellar decontamination systems?
Methodological Answer: Use validated LC methods (e.g., CIPAC *284/TC/(M)/ protocol) with a Shimadzu LC-2030C system. Pre-column derivatization with fluorenylmethyl chloroformate (FMOC-Cl) enhances detection sensitivity for polar metabolites. Kinetic constants (k) are derived from pseudo-first-order plots of ln[(S₀ - S∞)/(Sₜ - S∞)] vs. time, validated by R² ≥ 0.98 .
Advanced Research Questions
Q. How do micellar catalysts like cetylpyridinium chloride (CPC) enhance N-(phosphonomethyl)glycine decomposition?
Methodological Answer: CPC acts as a phase-transfer catalyst, increasing local [HOO⁻] concentration at the micelle-water interface. Unlike methyl parathion, CPC’s effect on N-(phosphonomethyl)glycine follows a linear kinetic trend (k increases with [CPC] up to 0.0178 mol/L), suggesting substrate-specific micelle partitioning. Use dynamic light scattering (DLS) to correlate micelle size (10–50 nm) with rate constants .
Q. Why does boric acid activate H₂O₂-mediated decomposition, while monoethanolamine borate lacks efficacy?
Methodological Answer: Boric acid forms peroxoborate complexes (B(OH)₃ + H₂O₂ → B(OOH)₃⁻), which act as α-nucleophiles attacking the phosphonate group. Monoethanolamine borate’s steric hindrance limits peroxoborate formation. Confirm via ¹¹B NMR to detect B(OOH)₃⁻ peaks (δ = 10–12 ppm) and compare reaction rates at [B(OH)₃] = 0.1–1.0 mmol/L .
Q. What experimental strategies resolve contradictions in carcinogenicity data between IARC and WHO/FAO?
Methodological Answer: Conduct dose-response studies using human cell lines (e.g., TK6 lymphoblasts) exposed to 0.1–10 mM N-(phosphonomethyl)glycine. Apply omics approaches (e.g., RNA-seq) to identify biomarkers like oxidative stress genes (e.g., SOD1, CAT) and validate via CRISPR knockouts. Cross-reference with occupational exposure datasets using meta-analysis tools (e.g., RevMan) .
Q. How does pH modulate the nucleophilic vs. oxidative degradation pathways of N-(phosphonomethyl)glycine?
Methodological Answer: At pH 10.5, HOO⁻ dominates, favoring nucleophilic cleavage (k₁ = 0.12 min⁻¹). Above pH 11.5, HOO⁻ converts to less reactive OOH⁻, shifting the mechanism to H₂O₂ oxidation (k₂ = 0.03 min⁻¹). Use stopped-flow spectroscopy with pH-jump experiments to isolate pathway contributions .
Q. What enzymatic synthesis routes exist for N-(phosphonomethyl)glycine, and how do they compare to chemical methods?
Methodological Answer: Chemoenzymatic synthesis via Hansenula polymorpha yields 90% purity: glycolate oxidase oxidizes glycolic acid to glyoxylic acid, which reacts with (aminomethyl)phosphonic acid under Pd/C catalysis. Compare efficiency to chemical routes (e.g., Mannich reaction) using E-factor analysis and life-cycle assessment (LCA) .
Methodological Notes
- Analytical Validation : Ensure HPLC method precision with ≤1.5% RSD for five consecutive runs and ≥2,500 theoretical plates for baseline separation .
- Kinetic Modeling : Fit data to the Langmuir-Hinshelwood model when surfactant concentrations exceed critical micelle concentration (CMC) .
- Environmental Sampling : Use SPE cartridges (e.g., Oasis HLB) for glyphosate extraction from soil/water, followed by UPLC-MS/MS with a LOQ of 0.1 µg/L .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
